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A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction
SH003 is a novel herbal formulation composed of extracts from Astragalus membranaceus,

Angelica gigas, and Trichosanthes kirilowii. Emerging preclinical evidence has highlighted its

potential as a multi-targeted anti-cancer agent. This guide provides a comprehensive

comparison of SH003's performance across various cancer models, supported by experimental

data, to aid researchers and drug development professionals in evaluating its therapeutic

potential. The user's original query mentioned "SN003," which is believed to be a typographical

error for "SH003," the subject of this guide.

Data Presentation: In Vitro Efficacy of SH003
The cytotoxic effects of SH003 have been evaluated across a range of human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are

summarized below. These values demonstrate a dose- and time-dependent inhibitory effect of

SH003 on the viability of various cancer cells.
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Cancer Type Cell Line IC50 (µg/mL)
Incubation
Time

Reference

Colon Cancer HCT116 295.3 72h [1]

HT29 338.7 72h [1]

SW480 316.5 72h [1]

SW620 345.1 72h [1]

LoVo 321.8 72h [1]

LS174T 355.4 72h [1]

H508 332.6 72h [1]

LS1034 368.2 72h [1]

Non-Small Cell

Lung Cancer

(NSCLC)

A549 Not Specified 24h, 48h, 72h [2]

H460 Not Specified 24h, 48h, 72h [2]

HCC827 Not Specified 24h, 48h, 72h [2]

Breast Cancer MCF-7 Not Specified 72h

MCF-7/PAC

(Paclitaxel-

Resistant)

Not Specified 72h

Oral Cancer YD-8

Significant

reduction at 100,

200, 500 µg/mL

72h

YD-9

Significant

reduction at 100,

200, 500 µg/mL

72h

YD-38

Significant

reduction at 100,

200, 500 µg/mL

72h
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Data Presentation: In Vivo Efficacy of SH003
The anti-tumor activity of SH003 has been validated in xenograft models, where human cancer

cells are implanted into immunodeficient mice. These studies demonstrate SH003's ability to

inhibit tumor growth in a living organism.

Cancer Type
Xenograft
Model

Treatment Key Findings Reference

Colon Cancer HCT116 SH003

Significant

suppression of

tumor growth.

[1]

Non-Small Cell

Lung Cancer

(NSCLC)

A549 SH003

Inhibition of

tumor growth

with no

significant effect

on body weight.

[2]

Breast Cancer MDA-MB-231 SH003

Dose-dependent

inhibition of

tumor growth.

Non-Small Cell

Lung Cancer

(NSCLC)

H460
SH003 and

Docetaxel

Combination

treatment

retarded tumor

growth more

effectively than

either agent

alone.

Signaling Pathways Modulated by SH003
SH003 exerts its anti-cancer effects by modulating multiple critical signaling pathways involved

in cell proliferation, survival, and metastasis.
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Caption: SH003 inhibits multiple signaling pathways.

Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of STAT3 in cancer

cells following treatment with SH003.
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Caption: Workflow for Western blot analysis.
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Methodology:

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to

adhere overnight. Treat the cells with varying concentrations of SH003 (e.g., 0, 125, 250,

500 µg/mL) for a specified duration (e.g., 24 hours).

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide

gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibodies against phospho-STAT3

(Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Following

washes, incubate with the appropriate HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the effect of SH003 on the cell cycle distribution of

cancer cells.

Methodology:

Cell Treatment: Treat cancer cells with SH003 at desired concentrations for the intended

time.

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

Incubate on ice for at least 30 minutes.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

Propidium Iodide (PI) and RNase A.

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as

indicated by PI fluorescence, will be used to determine the percentage of cells in the G0/G1,

S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying apoptosis in SH003-treated cancer cells.

Methodology:

Cell Treatment: Culture and treat cells with SH003 as described previously.

Cell Harvesting: Collect both floating and adherent cells.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative

cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late

apoptosis or necrosis.

Conclusion
The collective evidence from in vitro and in vivo studies strongly suggests that SH003 is a

promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to inhibit key

signaling pathways, induce apoptosis and cell cycle arrest, and suppress tumor growth in

various cancer models provides a solid foundation for further investigation. The data and

protocols presented in this guide are intended to facilitate the cross-validation of these findings

and support the continued development of SH003 as a potential cancer therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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